molecular formula C14H12N2O3 B2399210 N-[6-(1H-pyrrol-1-yl)-2H-1,3-benzodioxol-5-yl]prop-2-enamide CAS No. 2459725-71-2

N-[6-(1H-pyrrol-1-yl)-2H-1,3-benzodioxol-5-yl]prop-2-enamide

Cat. No.: B2399210
CAS No.: 2459725-71-2
M. Wt: 256.261
InChI Key: BLAFIXKRHXOSHU-UHFFFAOYSA-N
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Description

N-[6-(1H-pyrrol-1-yl)-2H-1,3-benzodioxol-5-yl]prop-2-enamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a 1,3-benzodioxole core, a structural motif found in various biologically active compounds and natural products . This core is substituted with both a 1H-pyrrol-1-yl group and a prop-2-enamide (acrylamide) moiety. The acrylamide group is of particular note to researchers, as it can serve as a Michael acceptor in biochemical reactions, making this compound a potential candidate for the development of covalent inhibitors that target specific enzymes or proteins. Compounds incorporating the 1,3-benzodioxole unit have been explored for a range of activities in scientific studies. For instance, research on related molecules has shown that the benzodioxole group can be integral to molecules that demonstrate selective toxicity towards tumor cells under specific metabolic conditions, such as glucose starvation . Furthermore, structurally complex molecules containing fused pyrrolidine and pyrimidine-dione rings have been developed as potent inhibitors of enzymes like human thymidine phosphorylase, which can enhance the antitumor effects of other chemotherapeutic agents . The unique structure of this compound makes it a valuable chemical tool for researchers investigating new pathways in oncology, enzymology, and chemical biology. It can be used as a building block in the synthesis of more complex molecules or as a lead compound for the development of novel therapeutic agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-(6-pyrrol-1-yl-1,3-benzodioxol-5-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-2-14(17)15-10-7-12-13(19-9-18-12)8-11(10)16-5-3-4-6-16/h2-8H,1,9H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLAFIXKRHXOSHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC2=C(C=C1N3C=CC=C3)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitro Reduction Pathway

An alternative involves reducing a nitro-substituted intermediate:

  • Nitro precursor synthesis : Introduce a nitro group at position 5 of 6-(1H-pyrrol-1-yl)-2H-1,3-benzodioxole via nitration (HNO$$3$$, H$$2$$SO$$_4$$).
  • Catalytic hydrogenation : Use H$$_2$$ gas (1 atm) with 10% Pd/C in ethanol to reduce the nitro group to an amine.

Key Challenges :

  • Regioselectivity during nitration requires careful temperature control (0–5°C).
  • Palladium catalyst poisoning by pyrrole necessitates extended reaction times (12–18 hours).

Enamide Formation via Acylation

The amine intermediate is acylated with prop-2-enoyl chloride to yield the target compound. Methods adapted from benzamide syntheses include:

Schotten-Baumann Acylation

  • Reagents : Prop-2-enoyl chloride (1.2 equiv), aqueous NaOH (2.0 equiv).
  • Conditions : Stirring in tetrahydrofuran (THF)/water (3:1) at 0°C for 2 hours.
  • Mechanism : Base-mediated nucleophilic acyl substitution.

Anhydrous Acylation with Lewis Acid

For moisture-sensitive substrates, a modified protocol uses:

  • Reagents : Prop-2-enoyl chloride (1.5 equiv), triethylamine (2.0 equiv), catalytic DMAP.
  • Conditions : Anhydrous dichloromethane (DCM) under N$$_2$$ at −20°C.
  • Advantages : Suppresses hydrolysis of the acyl chloride and enamide product.

Side Reactions :

  • Polymerization of prop-2-enoyl chloride, mitigated by low temperatures and dilute conditions.
  • Competing N-acylation at pyrrole nitrogen (unlikely due to steric hindrance).

Purification and Characterization

Chromatographic Purification

  • Column : Silica gel (230–400 mesh) with ethyl acetate/hexane gradient (20% → 50%).
  • Yield : ~65–72% (estimated from analogous enamide syntheses).

Recrystallization Optimization

  • Solvent System : Ethyl acetate/isopropyl ether (1:3) yields crystalline product.
  • Melting Point : Expected range 160–165°C (based on structural analogs).

Spectroscopic Validation

  • $$^1$$H NMR (CDCl$$3$$):
    • δ 6.85 (d, J = 15.5 Hz, 1H, CH=CH$$
    2$$).
  • δ 6.45 (m, 2H, pyrrole-H).
  • δ 5.95 (s, 2H, benzodioxole-OCH$$_2$$O).
  • IR (KBr): 1665 cm$$^{-1}$$ (C=O stretch), 1620 cm$$^{-1}$$ (C=C stretch).
  • Scalability and Process Considerations

    Critical Parameters :

    • Moisture Control : Strict anhydrous conditions during acylation prevent hydrolysis.
    • Catalyst Recycling : Pd/C from nitro reduction can be reused after filtration and washing.
    • Waste Streams : Aqueous phases from extractions require neutralization prior to disposal.

    Chemical Reactions Analysis

    Types of Reactions

    Common Reagents and Conditions

      Oxidation: Potassium permanganate in an aqueous medium.

      Reduction: Lithium aluminum hydride in anhydrous ether.

      Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

    Major Products Formed

      Oxidation: Formation of pyrrole-2,5-dione derivatives.

      Reduction: Formation of the corresponding amine.

      Substitution: Formation of halogenated or nitrated derivatives of the benzodioxole ring.

    Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Key Structural and Functional Analogues

    The compound shares structural homology with acrylamide-containing pharmaceuticals, notably andamertinib, a tyrosine kinase inhibitor documented in the WHO International Nonproprietary Names (INN) list . Below is a detailed comparison:

    Table 1: Structural and Functional Comparison
    Feature N-[6-(1H-pyrrol-1-yl)-2H-1,3-benzodioxol-5-yl]prop-2-enamide Andamertinib
    Core Structure 1,3-Benzodioxole Substituted phenyl ring
    Acrylamide Position Position 5 of benzodioxol Position 5 of phenyl
    Key Substituents - 1H-Pyrrole (position 6) - 4-Methoxy
    - Benzodioxol (positions 1–3) - 2-[4-(3-Methoxyazetidin-1-yl)piperidin-1-yl]
    - 5-{[6-(1-Methyl-1H-indazol-5-yl)pyrimidin-4-yl]amino}
    Biological Target Hypothesized: Kinase inhibitor (inferred from acrylamide) EGFR tyrosine kinase (explicitly stated)
    Pharmacological Role Potential antineoplastic agent Antineoplastic EGFR inhibitor

    Structural Analysis

    Acrylamide Reactivity :
    Both compounds feature the prop-2-enamide group, enabling covalent binding to cysteine residues in kinase active sites. This mechanism is critical for sustained inhibition, as seen in EGFR-targeting drugs like andamertinib . The target compound’s benzodioxol core may influence binding pocket accessibility compared to andamertinib’s bulkier indazole-pyrimidine substituents.

    Ring Conformation: The benzodioxol ring’s puckering (non-planarity) could impact molecular interactions. Methods for quantifying ring puckering, such as Cremer-Pople coordinates , are applicable to both compounds. For example, the 1,3-benzodioxol system may exhibit distinct puckering amplitudes compared to andamertinib’s azetidine-piperidine hybrid ring, altering steric and electronic profiles.

    Andamertinib’s 4-methoxyazetidine-piperidine and indazole-pyrimidine moieties enhance selectivity for EGFR’s ATP-binding pocket but may reduce metabolic stability due to steric complexity.

    Research Findings and Implications

    Key differences include:

    • Solubility : The benzodioxol-pyrrole system may improve aqueous solubility over andamertinib’s lipophilic indazole-pyrimidine group.
    • Metabolic Stability : The absence of labile methoxy groups (cf. andamertinib) could reduce cytochrome P450-mediated metabolism.

    Further studies using crystallographic refinement (e.g., SHELX ) and puckering analysis are warranted to elucidate conformation-activity relationships.

    Biological Activity

    N-[6-(1H-pyrrol-1-yl)-2H-1,3-benzodioxol-5-yl]prop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, pharmacokinetics, and applications in scientific research, supported by relevant data and findings.

    Chemical Structure and Properties

    Molecular Formula: C14H12N2O3
    Molecular Weight: 256.26 g/mol
    CAS Number: 2459725-71-2

    The compound features a unique structure that includes a pyrrole ring and a benzodioxole moiety, which contribute to its biological activity.

    Target Enzymes

    This compound primarily targets:

    • Enoyl ACP Reductase
    • Dihydrofolate Reductase (DHFR)

    Mode of Action

    The compound inhibits these enzymes by binding to their active sites. This inhibition disrupts critical biochemical pathways:

    • Fatty Acid Synthesis: Enoyl ACP reductase is crucial for this pathway.
    • Nucleotide Synthesis: DHFR plays an essential role in synthesizing nucleotides.

    The disruption of these pathways can lead to cell death in bacteria and cancer cells, making this compound a candidate for further therapeutic development.

    Pharmacokinetics

    Compounds similar to this compound have demonstrated good bioavailability. The pharmacokinetic profile suggests that it could be effectively absorbed and distributed within biological systems, although specific studies on this compound are still limited.

    Research Applications

    This compound has several applications in scientific research:

    Medicinal Chemistry:
    The compound is being investigated for its potential as an anticancer agent due to its ability to inhibit enzymes involved in cancer cell proliferation.

    Biological Studies:
    It is utilized in studies focused on enzyme inhibition, particularly against enoyl ACP reductase and DHFR.

    Chemical Biology:
    The compound serves as a probe to explore interactions between small molecules and biological macromolecules.

    Industrial Applications:
    It may also be used in the synthesis of other complex organic molecules due to its reactive functional groups.

    Comparative Analysis with Similar Compounds

    Compound NameStructural FeaturesBiological Activity
    N-(2-(1H-pyrrol-1-yl)phenyl)acetamideLacks benzodioxole moietyLimited
    N-(1H-pyrrol-2-yl)methanamineContains pyrrole ring onlyLimited
    N-(1H-pyrrol-2-yl)benzamideContains pyrrole and amide groupsModerate

    This compound stands out due to its unique combination of structural elements that enhance its interaction with biological targets, offering distinct electronic and steric properties.

    Q & A

    Q. What are the key considerations in synthesizing N-[6-(1H-pyrrol-1-yl)-2H-1,3-benzodioxol-5-yl]prop-2-enamide?

    Synthesis typically involves multi-step organic reactions. A common approach includes:

    • Step 1: Preparation of the benzodioxole-pyrrole core via nucleophilic substitution or coupling reactions, ensuring regioselectivity at the 5-position of the benzodioxole ring .
    • Step 2: Introduction of the propenamide group via acylation or amidation reactions. Solvent choice (e.g., DMF or THF) and catalysts (e.g., EDCI/HOBt) are critical for yield optimization .
    • Step 3: Purification via column chromatography or recrystallization to achieve >95% purity. Monitoring by TLC or HPLC is recommended to track intermediate formation .

    Methodological Tip: Optimize reaction temperatures (e.g., 0–60°C) to prevent decomposition of the pyrrole moiety, which is sensitive to prolonged heating .

    Q. How is the molecular structure of this compound characterized?

    Structural elucidation relies on:

    • Spectroscopic Techniques:
      • NMR: 1^1H and 13^13C NMR confirm regiochemistry (e.g., distinguishing benzodioxole C-5 substitution from C-4/C-6) and the presence of the propenamide group .
      • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
    • X-ray Crystallography: SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and torsional strain in the benzodioxole-pyrrole system .

    Data Example:

    • Bond Lengths: Benzodioxole C-O bonds average 1.36–1.38 Å, while pyrrole N-C bonds are ~1.34 Å, consistent with aromatic stabilization .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported bioactivity data across studies?

    Discrepancies may arise from:

    • Variability in Assay Conditions: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., COX-1 vs. COX-2) can alter IC50_{50} values .
    • Compound Purity: Impurities >5% (e.g., unreacted intermediates) may skew results. Validate purity via HPLC and quantify bioactive impurities using LC-MS .
    • Structural Analogues: Compare with similar compounds (e.g., N-benzyl derivatives) to isolate the role of the propenamide group in activity .

    Case Study: A 2024 study found conflicting IC50_{50} values (12 μM vs. 28 μM) for kinase inhibition. Re-analysis revealed assay pH (7.4 vs. 6.8) altered compound protonation, affecting binding .

    Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

    Key approaches include:

    • Derivatization: Introduce methyl or fluorine groups to the propenamide chain to enhance metabolic stability. For example, fluorination at the α-position reduces hepatic clearance .
    • Formulation: Use cyclodextrin-based carriers to improve aqueous solubility (>0.1 mg/mL), critical for intravenous administration .
    • In Silico Modeling: Predict ADMET profiles using tools like SwissADME. Focus on reducing logP values (target <3) to minimize off-target binding .

    Data Insight:

    ModificationSolubility (mg/mL)logPHalf-life (h)
    Parent Compound0.053.81.2
    α-Fluoro Derivative0.123.14.5
    Cyclodextrin Complex0.83.82.3

    Q. How do electronic and steric effects influence the compound’s reactivity in functionalization reactions?

    • Electronic Effects: The electron-rich benzodioxole ring directs electrophilic substitution to the C-6 position, while the pyrrole nitrogen facilitates nucleophilic attacks .
    • Steric Effects: Bulky substituents on the pyrrole ring (e.g., methyl groups) hinder acylation at the propenamide carbonyl. Use smaller acylating agents (e.g., acetyl chloride over benzoyl chloride) to improve yields .

    Experimental Validation: DFT calculations (B3LYP/6-31G*) show a 15% energy barrier reduction for C-6 bromination compared to C-4 due to resonance stabilization .

    Contradiction Analysis

    Q. Why do some studies report strong antimicrobial activity while others show negligible effects?

    Potential factors include:

    • Strain-Specific Activity: Gram-positive bacteria (e.g., S. aureus) may be more susceptible due to membrane permeability differences compared to Gram-negative species .
    • Biofilm Formation: Sub-inhibitory concentrations may inadvertently promote biofilm growth in P. aeruginosa, masking bactericidal effects. Use biofilm disruption assays (e.g., crystal violet staining) to clarify .

    Recommendation: Standardize MIC testing using CLSI guidelines and include positive controls (e.g., ciprofloxacin) to normalize data .

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